4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a sulfamoyl group and a nitro-substituted benzothiazole ring system. Its structure comprises:
- A benzamide core with a dipropylsulfamoyl substituent at the 4-position.
- An (E)-configured imine linking the benzamide to a 3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazole moiety.
Its synthesis likely involves carbodiimide-mediated coupling (as seen in analogous benzamide derivatives ), followed by sulfamoylation and cyclization steps.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-4-12-24(13-5-2)32(29,30)17-9-6-15(7-10-17)20(26)22-21-23(3)18-11-8-16(25(27)28)14-19(18)31-21/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXLITPNPTXYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, nitration, and subsequent coupling with the benzamide derivative. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of N-substituted benzamides with sulfamoyl and heterocyclic moieties . Below is a comparative analysis of structurally related compounds, derived from synthetic and crystallographic literature :
Table 1: Structural Comparison of Analogous Benzamide Derivatives
Key Findings:
Sulfamoyl Group Variations: The dipropylsulfamoyl group in the target compound balances lipophilicity and steric bulk. The bis(prop-2-enyl)sulfamoyl variant introduces unsaturated bonds, which may influence reactivity (e.g., susceptibility to oxidation or Michael additions) .
Benzothiazole Substituents :
- The 6-nitro group in the target compound is strongly electron-withdrawing, likely affecting electronic properties (e.g., hydrogen-bonding capacity or charge distribution). Comparatively, the 6-ethoxy and 6-chloro groups in analogs modulate polarity and steric effects differently .
- The 3-methyl group in the target compound provides minimal steric hindrance, whereas 3-(2-methoxyethyl) or 3-(2-ethoxyethyl) substituents in analogs introduce flexible side chains that could impact conformational stability .
Biological Implications :
- While direct activity data are unavailable, the nitro group in the target compound may confer antimicrobial properties (as seen in nitro-heterocyclic drugs). In contrast, chloro or ethoxy substituents in analogs might favor kinase inhibition via hydrophobic interactions .
Crystallographic and Computational Insights
Key considerations include:
- Hydrogen-Bonding Patterns : The nitro group may participate in intermolecular hydrogen bonds, influencing crystal packing (as discussed in Etter’s graph-set analysis ).
- Torsional Flexibility : The dipropylsulfamoyl group’s rotational freedom could lead to polymorphic variations, a common challenge in sulfonamide-based crystals .
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , often referred to in research as a benzothiazole derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₇H₁₈N₄O₃S
- Molecular Weight : 358.41 g/mol
Benzothiazole derivatives like this compound are known for their diverse biological activities, particularly in cancer research. The mechanism of action often involves:
- Inhibition of Tumor Cell Proliferation : Many benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various pathways.
Antitumor Activity
Research indicates that benzothiazole derivatives possess significant antitumor properties. For instance, studies have shown that related compounds exhibit nanomolar activity against human breast cancer cell lines and other carcinoma types such as ovarian and lung cancers .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.1 | Inhibition of proliferation |
| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.3 | Cell cycle arrest |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with an IC50 value of approximately 0.1 µM .
- In Vivo Studies : In animal models, administration of similar benzothiazole derivatives resulted in reduced tumor growth and improved survival rates compared to controls, suggesting potential for therapeutic use .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives generally includes:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues with a preference for tumor sites.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
Toxicity and Side Effects
While benzothiazole derivatives show promise as antitumor agents, toxicity profiles must be carefully evaluated. Common side effects noted in studies include:
- Gastrointestinal disturbances
- Hepatotoxicity at high doses
Q & A
Basic: What are the recommended synthesis routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, focusing on constructing the benzothiazole core, introducing sulfamoyl groups, and final amidation. Key steps and conditions include:
Characterization:
- NMR Spectroscopy : Assign peaks for benzothiazole protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns .
Basic: How can researchers confirm the molecular structure using crystallography?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals .
Data Collection : Employ synchrotron or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .
Refinement : Use SHELXL for structure solution and ORTEP-3 for visualization (Fig. 1). Monitor R-factors (<5%) and residual electron density .
Table 1: Typical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.2 Å, b=15.4 Å |
| Resolution | 0.84 Å |
Advanced: How to design experiments to assess biological activity in drug discovery?
Answer:
Adopt a tiered approach:
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., NADH-coupled reactions) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
SAR Studies : Modify substituents (e.g., nitro → amino) to correlate structure with activity .
Table 2: Comparative Bioactivity Data (Hypothetical)
| Analog | Target | IC₅₀ (µM) |
|---|---|---|
| Nitro-substituted derivative | Kinase X | 0.45 |
| Methoxy analog | Kinase X | 1.20 |
Advanced: How to resolve contradictions in reported biological data?
Answer:
Contradictions may arise from assay variability or impurity. Mitigate via:
Orthogonal Assays : Confirm enzyme inhibition with SPR and fluorescence polarization .
Purity Reassessment : Use LC-MS to rule out degradation products .
Statistical Analysis : Apply ANOVA to compare datasets across labs .
Example: Discrepant IC₅₀ values for kinase inhibition could stem from differences in ATP concentrations during assays. Standardize protocols (e.g., fixed 1 mM ATP) .
Advanced: What computational methods predict reactivity and intermolecular interactions?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study sulfonamide group’s electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation .
- Docking Studies : Identify π-π stacking between benzothiazole and aromatic residues in target proteins .
Key Finding: The nitro group enhances electron-withdrawing effects, increasing sulfonamide reactivity .
Advanced: How to analyze hydrogen bonding patterns in crystal packing?
Answer:
Apply graph-set analysis (Etter’s formalism) to categorize interactions:
Donor-Acceptor Mapping : Identify N–H⋯O (sulfonamide) and C–H⋯O (nitro) bonds .
Network Topology : Classify as D (chain) or R (ring) motifs using WinGX .
Table 3: Hydrogen Bond Parameters
| Interaction | d(D–H) (Å) | d(H⋯A) (Å) | ∠D–H–A (°) |
|---|---|---|---|
| N–H⋯O (Sulfonamide) | 0.89 | 2.12 | 168 |
| C–H⋯O (Nitro) | 0.95 | 2.45 | 155 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
